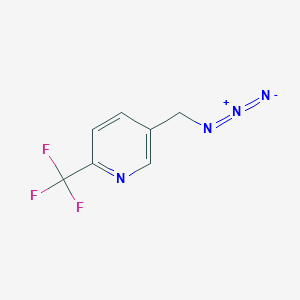

5-(Azidomethyl)-2-(trifluoromethyl)pyridine

Description

5-(Azidomethyl)-2-(trifluoromethyl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position and an azidomethyl (-CH₂N₃) group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azidomethyl moiety enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This dual functionality makes the compound valuable in pharmaceutical and agrochemical synthesis, where selective derivatization is critical.

Properties

IUPAC Name |

5-(azidomethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)6-2-1-5(3-12-6)4-13-14-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBRDLMPFSSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group and the trifluoromethyl group onto the pyridine ring. One common method involves the reaction of 2-(trifluoromethyl)pyridine with a suitable azidomethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azides and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides can be used.

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Cycloaddition: Triazole derivatives.

Reduction: Aminomethyl derivatives.

Scientific Research Applications

Synthesis of 5-(Azidomethyl)-2-(trifluoromethyl)pyridine

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)pyridine derivatives with azide reagents. For instance, a common method includes treating chloromethyl derivatives with sodium azide in a suitable solvent, such as dimethylformamide or dimethylacetamide. This process yields the azido compound while ensuring high purity and yield through subsequent purification steps like column chromatography.

Agrochemical Applications

Herbicidal Activity

The trifluoromethyl group in this compound enhances its biological activity, making it a candidate for herbicide development. Research indicates that derivatives of trifluoromethylpyridines exhibit significant herbicidal properties against various weed species. For example, studies have shown that compounds containing trifluoromethyl groups can inhibit growth in broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrata at effective concentrations .

Pesticide Development

The unique physicochemical properties imparted by the trifluoromethyl moiety have led to the development of several agrochemicals targeting pest management. The introduction of this group into pyridine structures has been correlated with enhanced potency and selectivity against target pests, making them valuable in agricultural applications .

Pharmaceutical Applications

Antiviral Agents

Research has explored the potential of this compound derivatives as antiviral agents. For instance, compounds synthesized with similar frameworks have shown promising activity against viral pathogens, including those responsible for respiratory infections. The introduction of azido groups has been linked to increased bioactivity due to their ability to interact with viral enzymes .

Antibacterial Properties

Studies have also highlighted the antibacterial activity of pyridine derivatives. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group contributes to improved lipophilicity, enhancing membrane penetration and bioavailability .

Case Studies

-

Herbicidal Efficacy Study

A recent study evaluated the herbicidal activity of several trifluoromethylpyridine derivatives, including those similar to this compound. The results indicated over 85% inhibition against target weeds at specific application rates, positioning these compounds as viable candidates for commercial herbicides . -

Antiviral Research

In a clinical setting, derivatives with azido groups were tested for their ability to inhibit viral replication in vitro. Results showed significant reductions in viral load, suggesting that further optimization could lead to effective antiviral therapies based on this compound class . -

Antibacterial Activity Assessment

A series of synthesized pyridine derivatives underwent antibacterial testing against clinically relevant strains. Compounds exhibited varying degrees of inhibition, with some demonstrating potency comparable to established antibiotics, indicating their potential role in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-(trifluoromethyl)pyridine depends on the specific application and the chemical reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable moiety in various chemical transformations.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Pyridines

The trifluoromethyl group is a common feature in bioactive molecules due to its electron-withdrawing nature and stability. Key analogs include:

Key Insights :

- Azidomethyl vs. Bromomethyl: The azidomethyl group (-CH₂N₃) offers superior reactivity in CuAAC compared to bromomethyl (-CH₂Br), which is primarily used in nucleophilic substitutions.

- Amino vs. Azidomethyl: The amino group (-NH₂) in 5-Amino-2-(trifluoromethyl)pyridine enables electrophilic substitutions (e.g., amidation), whereas the azidomethyl group facilitates bioorthogonal ligation, expanding utility in bioconjugation .

Heteroaromatic Analogues

Compounds with alternative heterocycles or substituent positions:

Key Insights :

- Aryl vs. Azidomethyl : Aryl-substituted pyridines (e.g., 3oa, 3ab, 3ac) exhibit higher hydrophobicity and are used in cross-coupling reactions, whereas azidomethyl derivatives prioritize modular functionalization .

- Bipyridine Systems: Bipyridines with trifluoromethyl groups (e.g., 5c) leverage extended π-systems for coordination chemistry, contrasting with the monocyclic azidomethyl variant’s focus on click reactivity .

Reactivity Profiles

Biological Activity

5-(Azidomethyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological profiles, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an azidomethyl group and a trifluoromethyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- CGRP Receptor Antagonism : Compounds with trifluoromethyl groups have been implicated in inhibiting the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain signaling pathways.

- Enzyme Interactions : The compound may act as a substrate in palladium-catalyzed reactions, influencing various enzymatic processes.

- Cell Signaling Modulation : It has been shown to alter gene expression related to metabolic pathways, affecting overall cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited.

Anticancer Activity

Preliminary studies suggest that derivatives of trifluoromethyl pyridines, including this compound, possess anticancer activity. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Reports indicate that exposure can lead to significant toxic effects:

- Respiratory Toxicity : Similar compounds have been associated with respiratory system toxicity, leading to irritation and other complications.

- Case Study : A notable case involved a laboratory technician who inhaled 5-amino-2-(trifluoromethyl)pyridine, resulting in methemoglobinemia and acute renal failure. This incident underscores the need for caution in handling compounds with similar structures .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Cytotoxic against multiple cancer cells | |

| Toxicity | Respiratory irritation; methemoglobinemia reported |

Table 2: Comparative Efficacy Against Cancer Cell Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.